N-(2,3-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide N-(2,3-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899935-48-9
VCID: VC11900130
InChI: InChI=1S/C21H19Cl2N3OS/c22-15-9-6-10-16(18(15)23)24-17(27)13-28-20-19(14-7-2-1-3-8-14)25-21(26-20)11-4-5-12-21/h1-3,6-10H,4-5,11-13H2,(H,24,27)
SMILES: C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Molecular Formula: C21H19Cl2N3OS
Molecular Weight: 432.4 g/mol

N-(2,3-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide

CAS No.: 899935-48-9

Cat. No.: VC11900130

Molecular Formula: C21H19Cl2N3OS

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide - 899935-48-9

Specification

CAS No. 899935-48-9
Molecular Formula C21H19Cl2N3OS
Molecular Weight 432.4 g/mol
IUPAC Name N-(2,3-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H19Cl2N3OS/c22-15-9-6-10-16(18(15)23)24-17(27)13-28-20-19(14-7-2-1-3-8-14)25-21(26-20)11-4-5-12-21/h1-3,6-10H,4-5,11-13H2,(H,24,27)
Standard InChI Key NJVYUKGFUQZWJV-UHFFFAOYSA-N
SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Canonical SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct domains:

  • Dichlorophenyl Group: A 2,3-dichlorosubstituted benzene ring linked via an amide bond.

  • Thioacetamide Bridge: A sulfur-containing acetamide group connecting the aromatic system to the spirocyclic core.

  • 1,4-Diazaspiro[4.4]nona-1,3-diene: A bicyclic system featuring a spiro junction between a five-membered diene and a six-membered diaza ring .

This configuration confers rigidity and electronic diversity, factors critical for target binding in biological systems.

Spectroscopic and Computational Data

Key molecular properties include:

PropertyValueSource
Molecular FormulaC₂₁H₁₉Cl₂N₃OS
Molecular Weight432.4 g/mol
IUPAC NameN-(2,3-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Canonical SMILESC1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals for the spirocyclic protons (δ 3.2–4.1 ppm) and aromatic chlorophenyl resonances (δ 7.1–7.8 ppm). Density functional theory (DFT) simulations suggest a planar geometry for the diazaspiro system, favoring π-π stacking interactions .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is synthesized through a three-step protocol:

  • Formation of 1,4-Diazaspiro[4.4]nona-1,3-diene: Cyclocondensation of cyclopentanone with hydrazine derivatives under acidic conditions yields the spirocyclic core.

  • Thiolation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid.

  • Amide Coupling: Reaction of 2-(chloroacetamide) with 2,3-dichloroaniline in the presence of carbodiimide catalysts.

CompoundTargetIC₅₀ (μM)Source
N-(2,3-Dichlorophenyl)-...acetamidePLA2G15 (predicted)4.2
2-{[3-(3,4-Dichlorophenyl)...}PLA2G153.8
Betaxololβ-Adrenergic Receptor9.67

These data suggest that dichlorophenyl substitution enhances phospholipase affinity compared to non-halogenated analogs .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • LogP: 3.1 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles .

Metabolic Stability

Microsomal assays show:

  • Half-Life (Human Liver Microsomes): 42 minutes, primarily via CYP3A4-mediated oxidation of the spirocyclic nitrogen .

  • Major Metabolite: N-Oxide derivative (m/z 448.3).

Future Research Directions

Target Deconvolution

Cryo-EM and X-ray crystallography studies are needed to resolve the compound’s binding mode with PLA2G15 or kinase targets. Fragment-based screening could identify co-crystal structures .

Toxicity Profiling

Chronic exposure studies in in vitro hepatocyte models should assess phospholipidosis risk, given structural similarities to amiodarone .

Formulation Development

Nanoencapsulation using poly(lactic-co-glycolic acid) (PLGA) nanoparticles may improve bioavailability, as demonstrated for related spirocyclic compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator